![molecular formula C15H22FN3O2 B5756912 N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.
Wirkmechanismus
The exact mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine and other neurotransmitter systems. FPPP has been shown to act as a partial agonist at dopamine receptors, which may contribute to its therapeutic effects in schizophrenia. FPPP has also been shown to enhance the release of dopamine and other neurotransmitters, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the modulation of intracellular signaling pathways. FPPP has been shown to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. FPPP has also been shown to modulate the activity of intracellular signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for lab experiments, including its high affinity for dopamine receptors, its ability to modulate the activity of other neurotransmitter systems, and its potential therapeutic applications in the treatment of neurological disorders. However, FPPP also has several limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps during synthesis.
Zukünftige Richtungen
There are several future directions for research on FPPP, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of the exact mechanism of action. Future studies may also focus on the optimization of FPPP derivatives with improved pharmacological properties and reduced toxicity. Additionally, the potential use of FPPP as a tool for studying the role of dopamine and other neurotransmitter systems in neurological disorders may also be explored.
Synthesemethoden
FPPP is synthesized by the reaction between 3-fluorophenylacetic acid and 1-(2-hydroxyethyl)piperazine in the presence of thionyl chloride. The resulting intermediate is then treated with propionyl chloride to yield the final product, FPPP. The synthesis of FPPP is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FPPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Several studies have reported that FPPP exhibits a high affinity for dopamine receptors, particularly the D2 receptor subtype, which is implicated in the pathophysiology of schizophrenia. FPPP has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCHVKAFGXKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.